molecular formula C9H17NO4 B112734 3-((tert-Butoxycarbonyl)amino)butanoic acid CAS No. 52815-19-7

3-((tert-Butoxycarbonyl)amino)butanoic acid

Cat. No. B112734
CAS RN: 52815-19-7
M. Wt: 203.24 g/mol
InChI Key: PYNDHEONPQYIAN-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)amino)butanoic acid” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines . It has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes, such as sitagliptin .


Synthesis Analysis

The synthesis of “3-((tert-Butoxycarbonyl)amino)butanoic acid” involves the use of tert-butanol . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The molecular structure of “3-((tert-Butoxycarbonyl)amino)butanoic acid” is characterized by the syn configuration of the partially double amide C-N bond . The crystal packing is determined by intermolecular O-H…O and N-H…O hydrogen bonds, which link the molecules into a double-chain structure extending along [010] .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Organic Synthesis

The compound is used in organic synthesis due to its multiple reactive groups. It is used to expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis .

Deprotection of Amino Acids and Peptides

The compound is used in the deprotection of amino acids and peptides at high temperatures. A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .

Extraction of Water Soluble Polar Organic Molecules

The compound is used in the extraction of water soluble polar organic molecules using ionic liquids .

Synthesis of Sitagliptin Phosphate

The compound is used in the synthesis of Sitagliptin Phosphate, a medication used for the treatment of diabetes .

Mechanism of Action

Target of Action

The primary target of 3-((tert-Butoxycarbonyl)amino)butanoic acid, also known as Boc-protected amino acid, is the amino group in peptide synthesis . The Boc group serves as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with its targets by forming a covalent bond with the amino group, thereby protecting it from unwanted reactions during peptide synthesis .

Biochemical Pathways

The Boc-protected amino acid is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

The boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by its ability to be deprotected under certain conditions.

Result of Action

The result of the action of 3-((tert-Butoxycarbonyl)amino)butanoic acid is the formation of Boc-protected amino acids, which can be used in peptide synthesis . These protected amino acids allow for selective reactions to occur at other sites in the peptide without interference from the amine group .

Action Environment

The action of 3-((tert-Butoxycarbonyl)amino)butanoic acid is influenced by environmental factors such as temperature and pH. For instance, the Boc group can be removed under acidic conditions . Additionally, the compound’s stability may be affected by the presence of other reactive groups in the environment .

Future Directions

The future directions of “3-((tert-Butoxycarbonyl)amino)butanoic acid” could involve its use in peptide synthesis . The development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a promising area of research .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDHEONPQYIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394833
Record name 3-((tert-Butoxycarbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)butanoic acid

CAS RN

52815-19-7
Record name 3-((tert-Butoxycarbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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